molecular formula C3H4AlO2 B100504 Aluminum triacrylate CAS No. 15743-20-1

Aluminum triacrylate

Cat. No. B100504
Key on ui cas rn: 15743-20-1
M. Wt: 99.04 g/mol
InChI Key: HKPJRGXAMFGTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07943798B2

Procedure details

Into the flask described hereinabove there were placed 204.2 grams of aluminium tri-isopropanolate to which 216 grams of acrylic acid were added during 8 minutes at room temperature (25° C.). The procedure was as set forth hereinabove. Owing to the reaction heat, the temperature increased to 32° C. The resultant product was a white, solid substance. The rotary evaporator heating then was switched on and gradually heated to 70° C. At the same time the vacuum was gradually adjusted to 24 mbar. The isopropanol was thereby expelled yielding a white powder.
Name
aluminium tri-isopropanolate
Quantity
204.2 g
Type
reactant
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Aluminium Tri-Acrylate

Identifiers

REACTION_CXSMILES
C([O-])(C)C.C([O-])(C)C.C([O-])(C)C.[Al+3:13].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16]>>[C:14]([O-:18])(=[O:17])[CH:15]=[CH2:16].[C:14]([O-:18])(=[O:17])[CH:15]=[CH2:16].[C:14]([O-:18])(=[O:17])[CH:15]=[CH2:16].[Al+3:13] |f:0.1.2.3,5.6.7.8|

Inputs

Step One
Name
aluminium tri-isopropanolate
Quantity
204.2 g
Type
reactant
Smiles
C(C)(C)[O-].C(C)(C)[O-].C(C)(C)[O-].[Al+3]
Step Two
Name
Quantity
216 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added during 8 minutes at room temperature (25° C.)
Duration
8 min
TEMPERATURE
Type
TEMPERATURE
Details
Owing to the reaction heat
CUSTOM
Type
CUSTOM
Details
The rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
gradually heated to 70° C
CUSTOM
Type
CUSTOM
Details
The isopropanol was thereby expelled yielding a white powder

Outcomes

Product
Name
Aluminium Tri-Acrylate
Type
Smiles
C(C=C)(=O)[O-].C(C=C)(=O)[O-].C(C=C)(=O)[O-].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.